Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a unique combination of morpholine, thiophene, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the morpholine and thiophene groups. The phosphonate ester is then introduced through a phosphorylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate: Similar in structure but with different substituents.
1,3-Diethyl-5-[(4-morpholin-4-yl-phenylamino)-methylene]-2-thioxo-dihydro-pyrimidine-4,6-dione: Contains a morpholine ring but differs in the core structure.
Uniqueness
Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate is unique due to its combination of morpholine, thiophene, and oxazole rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21N2O5PS |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(4-diethoxyphosphoryl-2-thiophen-2-yl-1,3-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C15H21N2O5PS/c1-3-20-23(18,21-4-2)14-15(17-7-9-19-10-8-17)22-13(16-14)12-6-5-11-24-12/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI Key |
RXIGSGOMMBACMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CS2)N3CCOCC3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.